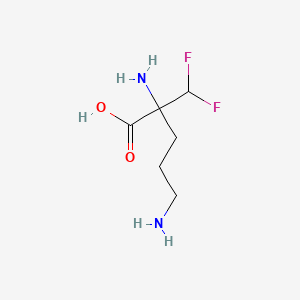

Eflornithine

カタログ番号 B1671129

分子量: 182.17 g/mol

InChIキー: VLCYCQAOQCDTCN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04413141

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.

Name

dibenzylidene ornithine methyl ester

Quantity

261 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.C[O:14][C:15](=[O:36])[C@H:16]([CH2:25][CH2:26][CH2:27][N:28]=CC1C=CC=CC=1)[N:17]=CC1C=CC=CC=1.Cl[CH:38]([F:40])[F:39].Cl>CCCCCC.O1CCCC1>[F:39][CH:38]([F:40])[C:16]([NH2:17])([CH2:25][CH2:26][CH2:27][NH2:28])[C:15]([OH:14])=[O:36]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

dibenzylidene ornithine methyl ester

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

COC([C@@H](N=CC1=CC=CC=C1)CCCN=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in hot water (about 150 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate (71 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)O)(CCCN)N)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04413141

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.

Name

dibenzylidene ornithine methyl ester

Quantity

261 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.C[O:14][C:15](=[O:36])[C@H:16]([CH2:25][CH2:26][CH2:27][N:28]=CC1C=CC=CC=1)[N:17]=CC1C=CC=CC=1.Cl[CH:38]([F:40])[F:39].Cl>CCCCCC.O1CCCC1>[F:39][CH:38]([F:40])[C:16]([NH2:17])([CH2:25][CH2:26][CH2:27][NH2:28])[C:15]([OH:14])=[O:36]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

dibenzylidene ornithine methyl ester

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

COC([C@@H](N=CC1=CC=CC=C1)CCCN=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in hot water (about 150 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate (71 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)O)(CCCN)N)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |